molecular formula C4H6O2 B14439018 3-Hydroxybut-3-en-2-one CAS No. 73623-81-1

3-Hydroxybut-3-en-2-one

Cat. No.: B14439018
CAS No.: 73623-81-1
M. Wt: 86.09 g/mol
InChI Key: ODAGVHZCFDRKSB-UHFFFAOYSA-N
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Description

3-Hydroxybut-3-en-2-one, also known as 3-Hydroxy-3-buten-2-one, is an organic compound with the molecular formula C4H6O2. It is a versatile chemical that finds applications in various fields due to its unique structure and reactivity. This compound is characterized by the presence of both a hydroxyl group and a double bond, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybut-3-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with acetone, followed by dehydration. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybut-3-en-2-one undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substituting the hydroxyl group.

Major Products Formed:

Scientific Research Applications

3-Hydroxybut-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxybut-3-en-2-one exerts its effects involves interactions with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new bonds. Additionally, its hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with other molecules. The compound’s double bond also allows it to participate in addition reactions, further expanding its range of chemical behavior .

Comparison with Similar Compounds

    3-Hydroxybutan-2-one: Lacks the double bond present in 3-Hydroxybut-3-en-2-one, resulting in different reactivity and applications.

    3-Hydroxy-2-butanone: Another similar compound with a different position of the hydroxyl group, leading to variations in chemical behavior.

Uniqueness: this compound’s unique combination of a hydroxyl group and a double bond sets it apart from other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

73623-81-1

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

3-hydroxybut-3-en-2-one

InChI

InChI=1S/C4H6O2/c1-3(5)4(2)6/h5H,1H2,2H3

InChI Key

ODAGVHZCFDRKSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)O

Origin of Product

United States

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